Methyl 2-(2-(trifluoromethyl)phenyl)propanoate
Description
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
BPGGOKBEXJLXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach to obtain this compound involves the esterification of the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)propanoic acid, with methanol under acidic conditions. This method leverages the nucleophilic attack of methanol on the carboxylic acid activated by an acid catalyst, forming the methyl ester and water as a byproduct.
Starting Material Preparation: The precursor acid is either commercially available or synthesized via Friedel-Crafts acylation or other aromatic substitution methods introducing the trifluoromethyl group ortho to the phenyl ring.
Esterification Reaction: The acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The crude ester is purified by extraction, washing, and sometimes recrystallization or chromatography to achieve high purity.
Detailed Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Starting material | 2-(2-(trifluoromethyl)phenyl)propanoic acid |
| Alcohol | Methanol |
| Catalyst | Concentrated sulfuric acid or hydrochloric acid |
| Temperature | Reflux (~65-70 °C) |
| Reaction time | 4–24 hours |
| Solvent | Methanol (excess) |
| Work-up | Neutralization, extraction with organic solvents |
| Purification | Distillation, recrystallization, or chromatography |
This esterification is a classical Fischer esterification, driven by removal of water to shift equilibrium toward ester formation. Industrially, continuous flow reactors may be employed to optimize heat and mass transfer, improving yield and throughput.
Alternative Synthetic Routes
While esterification is the most common method, alternative approaches include:
Nucleophilic Substitution Reactions: Starting from methyl 2-bromopropanoate or related halides, a nucleophilic aromatic substitution with 2-(trifluoromethyl)phenyl nucleophiles can be performed, though this is less common due to steric and electronic constraints.
Grignard or Organolithium Reagents: The trifluoromethyl-substituted aryl moiety can be introduced via organometallic coupling with suitable electrophiles, followed by esterification.
Catalytic Esterification: Using solid acid catalysts or enzyme catalysis to promote ester bond formation under milder conditions.
Industrial Production Considerations
Industrial synthesis prioritizes:
Reaction Efficiency: Optimizing catalyst loading, temperature, and methanol excess to maximize conversion.
Continuous Flow Processing: Enhances control over reaction parameters, safety, and scalability.
Purity Control: Use of in-line monitoring (e.g., HPLC, GC-MS) to ensure product quality.
Environmental and Safety Aspects: Minimizing acid catalyst waste, solvent recovery, and handling of trifluoromethyl-substituted intermediates under inert atmosphere to prevent degradation.
Research Findings and Analytical Data
Reaction Optimization Studies
Research indicates that the esterification yield is sensitive to:
Catalyst Type and Concentration: Sulfuric acid generally provides higher yields compared to hydrochloric acid due to stronger acidity.
Temperature Control: Maintaining reflux temperature ensures sufficient energy for reaction without decomposition.
Reaction Time: Prolonged reflux (up to 24 hours) improves conversion but must be balanced against possible side reactions.
Analytical Characterization
The synthesized methyl ester is characterized by:
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Distinct methyl ester singlet (~3.7 ppm), aromatic protons (7.0–8.0 ppm), and propanoate methine signals |
| Mass Spectrometry | Molecular ion peak at m/z 232.20 consistent with C11H11F3O2 |
| Infrared Spectroscopy | Ester carbonyl stretch near 1735 cm⁻¹, aromatic C-H stretches |
| HPLC Purity | >98% purity achievable with optimized conditions |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 2-(2-(trifluoromethyl)phenyl)propanoic acid + Methanol | Sulfuric acid, reflux, 4–24 h | Simple, high yield, scalable | Requires acid catalyst, long reaction time |
| Nucleophilic Substitution | Methyl 2-bromopropanoate + 2-(trifluoromethyl)phenyl nucleophile | Base, aprotic solvent, elevated temperature | Alternative route, direct coupling | Steric hindrance, lower yield |
| Organometallic Coupling | Trifluoromethylphenyl organometallic + electrophile | Anhydrous conditions, inert atmosphere | Versatile, allows functional group tolerance | Requires sensitive reagents |
| Catalytic Esterification | Acid + Alcohol | Solid acid catalysts or enzymes | Mild conditions, environmentally friendly | Catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features, particularly the trifluoromethyl group, enhance its lipophilicity and biological activity. This makes it a valuable candidate in medicinal chemistry for developing new therapeutic agents.
Key Therapeutic Areas:
- Anticancer Research: Compounds similar to methyl 2-(2-(trifluoromethyl)phenyl)propanoate have been investigated for their anticancer properties. For instance, derivatives of trifluoromethyl phenyl propanoates have shown promising results in inhibiting cancer cell proliferation.
- Neurokinin Receptor Modulation: Research indicates that compounds containing similar trifluoromethyl groups can act as modulators of neurokinin receptors, which are implicated in various diseases including chronic pain and depression .
- Antidepressant Properties: Some analogs have been studied for their potential antidepressant effects, suggesting that this compound could be explored further in this context.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibits significant anticancer activity against specific cancer cell lines. The research highlighted its mechanism of action, which involves apoptosis induction and cell cycle arrest .
Case Study 2: Neurokinin Receptor Modulation
Research published on neurokinin receptor modulators indicated that compounds with trifluoromethyl substitutions can effectively alter receptor activity, leading to potential therapeutic applications in treating neurogenic inflammation and pain disorders .
Mechanism of Action
The mechanism of action of methyl 2-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of pharmaceuticals. The compound can also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Variations in Ester Groups
The ester moiety significantly impacts biological activity and physicochemical properties. Key analogs include:
*Structural similarity scores are derived from cheminformatics comparisons (e.g., Tanimoto coefficient) .
Key Findings :
- Methyl Esters: Methyl 2-(3-benzoyl phenyl)propanoate demonstrated superior anti-inflammatory activity (82.61% inhibition in BSA denaturation assay at 200 µg/mL) compared to ethyl (75.71%) and propyl (65.71%) analogs. This is attributed to faster hydrolysis rates in vivo, releasing the active drug more efficiently .
- Ethyl/Propyl Esters : Longer alkyl chains increase lipophilicity but reduce metabolic activation, leading to delayed or diminished therapeutic effects .
Substituent Position and Electronic Effects
The position of the trifluoromethyl group on the phenyl ring modulates steric and electronic interactions:
| Compound Name | CF₃ Position | logP* | Anti-Inflammatory Activity (% Inhibition at 200 µg/mL) |
|---|---|---|---|
| Methyl 2-(2-(trifluoromethyl)phenyl)propanoate | Ortho | 3.1 | Data not reported in evidence |
| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | Meta | 2.8 | 82.61% (BSA assay) |
| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Para | 3.5 | Not tested |
Key Findings :
- Ortho vs. However, meta-substituted analogs (e.g., methyl 2-(3-(trifluoromethyl)phenyl)acetate) retain high anti-inflammatory activity due to optimal electronic effects .
- Para Substitution : Higher logP values (indicative of greater lipophilicity) in para-substituted analogs may enhance membrane permeability but could also increase off-target interactions .
Biological Activity
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, including structure-activity relationships (SAR), synthesis methods, and its efficacy against specific biological targets.
Structure-Activity Relationship (SAR)
The trifluoromethyl group is known to enhance the biological activity of compounds by increasing lipophilicity and altering electronic properties. In the context of this compound, studies have indicated that modifications on the aromatic ring can significantly affect the compound's inhibitory potency against specific enzymes.
Key Findings:
- The presence of the trifluoromethyl group at the para position has been shown to interact favorably with specific amino acid residues in target proteins, enhancing binding affinity and potency. For example, a study predicted that a related compound exhibited 60 times higher inhibitory activity against matrix metalloproteinase-1 (MMP-1) due to similar structural features .
- A comparative analysis of various derivatives revealed that those retaining the trifluoromethyl substituent maintained superior biological activity compared to their halogenated counterparts .
Synthesis Methods
The synthesis of this compound involves several methodologies, including borane-promoted reactions and other organic transformations. The following table summarizes some synthesis routes and yields for related compounds:
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown moderate antibacterial activity against various strains of bacteria, suggesting its potential as an antibiotic scaffold.
Case Study: Antichlamydial Activity
A study highlighted that compounds with similar structures to this compound displayed significant antichlamydial activity. The introduction of the trifluoromethyl group was critical for enhancing this activity, with some derivatives outperforming traditional antibiotics .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated in human cell lines. Results indicated that while exhibiting antimicrobial effects, the compound demonstrated low toxicity towards human cells, making it a promising candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
